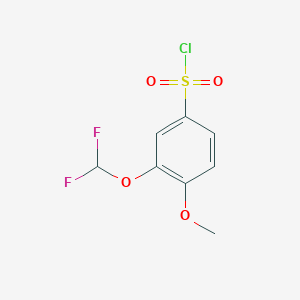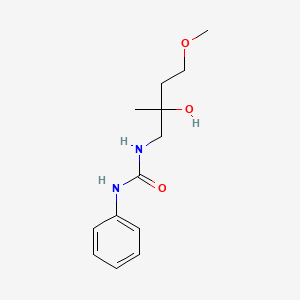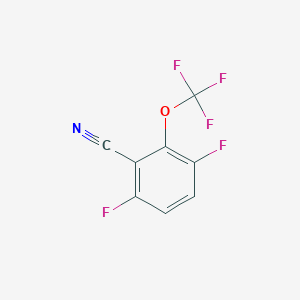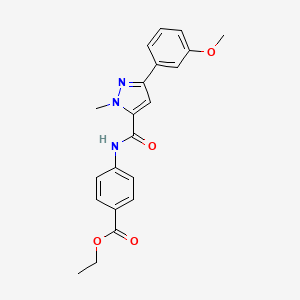
3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Difluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 351003-38-8 . It has a molecular weight of 242.63 and its molecular formula is C7H5ClF2O3S . It is typically in liquid form .
Molecular Structure Analysis
The linear formula of “3-(Difluoromethoxy)benzenesulfonyl chloride” is F2CHOC6H4SO2Cl . For more detailed structural information, you may refer to its MOL file (351003-38-8.mol) which can be found in various chemical databases .Physical And Chemical Properties Analysis
“3-(Difluoromethoxy)benzenesulfonyl chloride” has a boiling point of 233-234 °C (lit.) . Its density is 1.509 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.5100 (lit.) . It is slightly soluble in Chloroform and DMSO .Wissenschaftliche Forschungsanwendungen
Versatile Sulfonating Agent
3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride, also known as 4-methoxybenzenesulfonyl chloride, is a versatile sulfonating agent. It is useful for the preparation of sulfonamides or as an N-protecting group in various chemical reactions. This compound is available as a 98% pure solid and is soluble in solvents like acetone, acetonitrile, ethanol, methanol, and dioxane. It should be handled with care as it is corrosive and a lachrymator. It is commonly used under anhydrous conditions in a fume hood (Raheja & Johnson, 2001).
Role in Chemical Synthesis
This compound has been studied in reactions such as the Lewis acid-mediated condensation reaction with pyrimidine bases to produce O,N-acetals. Optimal conditions for such reactions include using acetonitrile, stannic chloride, a temperature of 50 degrees Celsius, and a reaction time exceeding 48 hours. The structural and reactive properties of the compound make it an interesting subject for various chemical synthesis processes (Díaz-Gavilán et al., 2006).
Fluorinated Methoxy Arene Synthesis
In the field of agrochemicals and pharmaceuticals, fluorinated methoxy arenes are significant motifs. A novel technique has been developed for the synthesis of monofluoromethoxy arenes using photosensitizers and N-fluorobenzenesulfonimide (NFSI). This method is particularly useful for producing fluoromethyl ethers that were previously inaccessible with other fluorination techniques (Leung & Sammis, 2015).
Hydrogen Bond Studies in Methoxyphenols
Methoxyphenols, which include compounds similar to 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride, form strong intermolecular and intramolecular hydrogen bonds. These bonds are significant in the study of antioxidants and biologically active molecules. Thermodynamic properties and quantum-chemical studies of methoxyphenols have been carried out to understand the effects of ortho, meta, and para substituent effects in these compounds (Varfolomeev et al., 2010).
Safety and Hazards
This compound is classified as dangerous with the signal word “Danger” under the GHS classification . It causes severe skin burns and eye damage (Hazard statement: H314) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-4-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(16(9,12)13)4-7(6)15-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASGJSDUROXRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)
![N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986730.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)
![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986738.png)
![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)

![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2986747.png)



